molecular formula C9H12O B12642214 Bicyclo(3.2.0)hept-2-en-6-one, 7,7-dimethyl- CAS No. 767-85-1

Bicyclo(3.2.0)hept-2-en-6-one, 7,7-dimethyl-

Cat. No.: B12642214
CAS No.: 767-85-1
M. Wt: 136.19 g/mol
InChI Key: DNBSDUYSUKECPN-UHFFFAOYSA-N
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Description

Bicyclo(320)hept-2-en-6-one, 7,7-dimethyl- is an organic compound with the molecular formula C9H12O It is a bicyclic ketone, characterized by its unique structure which includes a seven-membered ring fused to a three-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo(3.2.0)hept-2-en-6-one, 7,7-dimethyl- typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. One common method involves the reaction of 2,3-dimethyl-1,3-butadiene with maleic anhydride, followed by a series of steps including hydrolysis and decarboxylation to yield the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through similar synthetic routes, with optimization for yield and purity. The use of catalysts and controlled reaction conditions are crucial to ensure efficient production. The compound is often purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Bicyclo(3.2.0)hept-2-en-6-one, 7,7-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Bicyclo(3.2.0)hept-2-en-6-one, 7,7-dimethyl- has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fine chemicals and as a precursor for the synthesis of various industrially important compounds.

Mechanism of Action

The mechanism by which Bicyclo(3.2.0)hept-2-en-6-one, 7,7-dimethyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the dimethyl groups at the 7,7-positions in Bicyclo(3.2.0)hept-2-en-6-one, 7,7-dimethyl- imparts unique steric and electronic properties, making it distinct from its analogs. These properties influence its reactivity and interactions with other molecules, contributing to its specific applications and effects.

Properties

CAS No.

767-85-1

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

7,7-dimethylbicyclo[3.2.0]hept-2-en-6-one

InChI

InChI=1S/C9H12O/c1-9(2)7-5-3-4-6(7)8(9)10/h3,5-7H,4H2,1-2H3

InChI Key

DNBSDUYSUKECPN-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C=CCC2C1=O)C

Origin of Product

United States

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